molecular formula C13H18N2O4S B2596822 N-(2-methoxybenzyl)-1-(methylsulfonyl)azetidine-3-carboxamide CAS No. 1428351-50-1

N-(2-methoxybenzyl)-1-(methylsulfonyl)azetidine-3-carboxamide

Cat. No. B2596822
CAS RN: 1428351-50-1
M. Wt: 298.36
InChI Key: DWTPBKSCSXLGSJ-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-1-(methylsulfonyl)azetidine-3-carboxamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of azetidine carboxamides and has shown promising results in various studies.

Scientific Research Applications

Synthesis and Characterization Techniques

  • Studies on the synthesis of various chemical compounds, including those with similar structural motifs to N-(2-methoxybenzyl)-1-(methylsulfonyl)azetidine-3-carboxamide, emphasize advancements in synthetic methodologies. For instance, the research on "Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives" demonstrates the synthesis and in vitro cytotoxic activity assessment of newly synthesized compounds against Ehrlich Ascites Carcinoma (EAC) cells, showcasing techniques applicable in medicinal chemistry and drug discovery (Hassan, Hafez, & Osman, 2014).

Biological Activity and Drug Discovery

  • The application of compounds in biological settings, such as the use of specific synthetic compounds for inhibiting biological targets or studying disease mechanisms, is a significant area of research. For example, "Studies of metabolism and disposition of potent human immunodeficiency virus (HIV) integrase inhibitors using 19F-NMR spectroscopy" highlights the use of spectroscopic techniques to study the metabolic fate and excretion of potential drug candidates, providing insights into drug development and pharmacokinetics (Monteagudo et al., 2007).

Chemical Modifications and Optimization

  • Research on modifying chemical structures to enhance biological activity or improve pharmacokinetic properties is crucial. For instance, "Discovery of a 1-Methyl-3,4-dihydronaphthalene-Based Sphingosine-1-Phosphate (S1P) Receptor Agonist Ceralifimod (ONO-4641)" discusses the structure-activity relationship (SAR) study leading to the discovery of a clinical candidate for treating autoimmune diseases, emphasizing the importance of chemical modifications in drug discovery (Kurata et al., 2017).

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-methylsulfonylazetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-19-12-6-4-3-5-10(12)7-14-13(16)11-8-15(9-11)20(2,17)18/h3-6,11H,7-9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTPBKSCSXLGSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2CN(C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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